Aggregation Mitigation: Fmoc-(Dmb)Gly-OH vs. Fmoc-Gly-OH in Glycine-Containing Peptide SPPS
The primary differentiation of Fmoc-(Dmb)Gly-OH relative to the commodity building block Fmoc-Gly-OH lies in its engineered ability to prevent on-resin aggregation. The N-Dmb group disrupts normal peptide backbone hydrogen bonding that leads to aggregation and difficult peptide synthesis, and is thus described as a useful substitute for Fmoc-Gly-OH in preparing long or difficult peptides . In challenging sequences such as the 64-residue transmembrane peptide reported by Bayer, the analogous (Tmob)Gly derivative—which shares the same backbone substitution principle as Dmb—enabled the synthesis to proceed in remarkable purity, demonstrating the class-level benefit of Nα-backbone protection for glycine . Without this protection, sequences prone to aggregation would exhibit severe coupling failures and complex crude profiles.
| Evidence Dimension | Aggregation Prevention Capability |
|---|---|
| Target Compound Data | Effective disruption of backbone hydrogen bonding, enabling successful synthesis of long/difficult peptides. |
| Comparator Or Baseline | Fmoc-Gly-OH (standard building block; no backbone protection) |
| Quantified Difference | Not directly quantified; qualitative outcome difference: from synthesis failure to full-length product. |
| Conditions | Fmoc SPPS of aggregation-prone or long glycine-containing sequences. |
Why This Matters
For procurement in a GMP or discovery setting, the choice of Fmoc-(Dmb)Gly-OH over Fmoc-Gly-OH can determine whether a challenging peptide is synthesizable at all.
